
N,N-Bis(2-chloroethyl)-N',N'-diethyl-1,3-propanediamine N,N'-dioxide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(2-chloroethyl)-N’,N’-diethyl-1,3-propanediamine N,N’-dioxide dihydrochloride: is a chemical compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular configuration, which includes two chloroethyl groups and a diethyl-propanediamine backbone.
准备方法
The synthesis of N,N-Bis(2-chloroethyl)-N’,N’-diethyl-1,3-propanediamine N,N’-dioxide dihydrochloride involves multiple steps. The primary synthetic route includes the reaction of diethylamine with 1,3-dichloropropane to form the intermediate compound. This intermediate is then reacted with 2-chloroethylamine under controlled conditions to yield the final product. Industrial production methods typically involve large-scale reactions in specialized reactors to ensure high yield and purity.
化学反应分析
N,N-Bis(2-chloroethyl)-N’,N’-diethyl-1,3-propanediamine N,N’-dioxide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
N,N-Bis(2-chloroethyl)-N’,N’-diethyl-1,3-propanediamine N,N’-dioxide dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialized chemicals and materials, owing to its unique chemical properties.
作用机制
The mechanism of action of N,N-Bis(2-chloroethyl)-N’,N’-diethyl-1,3-propanediamine N,N’-dioxide dihydrochloride involves its interaction with molecular targets within cells. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This interaction can affect various cellular pathways, including those involved in cell division and metabolism.
相似化合物的比较
N,N-Bis(2-chloroethyl)-N’,N’-diethyl-1,3-propanediamine N,N’-dioxide dihydrochloride can be compared with other similar compounds, such as:
N,N’-Bis(2-chloroethyl)-N,N’-dimethylethylenediamine N,N’-dioxide: This compound has a similar structure but differs in the substitution pattern on the ethylenediamine backbone.
N,N’-Bis(2-chloroethyl)-N,N’-diethyl-1,2-ethanediamine N,N’-dioxide: This compound has a different backbone structure, which affects its chemical properties and reactivity.
The uniqueness of N,N-Bis(2-chloroethyl)-N’,N’-diethyl-1,3-propanediamine N,N’-dioxide dihydrochloride lies in its specific molecular configuration, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
95725-35-2 |
|---|---|
分子式 |
C11H26Cl4N2O2 |
分子量 |
360.1 g/mol |
IUPAC 名称 |
N',N'-bis(2-chloroethyl)-N,N-diethylpropane-1,3-diamine oxide;dihydrochloride |
InChI |
InChI=1S/C11H24Cl2N2O2.2ClH/c1-3-14(16,4-2)8-5-9-15(17,10-6-12)11-7-13;;/h3-11H2,1-2H3;2*1H |
InChI 键 |
AMRACDXBCNOPQM-UHFFFAOYSA-N |
规范 SMILES |
CC[N+](CC)(CCC[N+](CCCl)(CCCl)[O-])[O-].Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



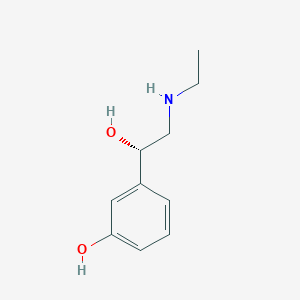
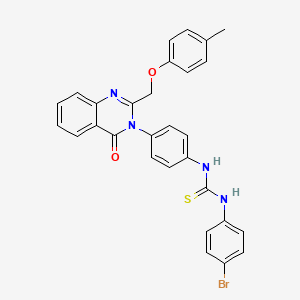
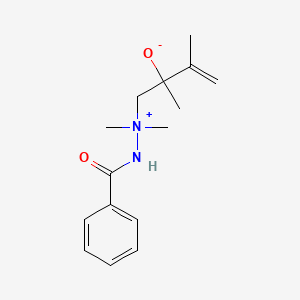
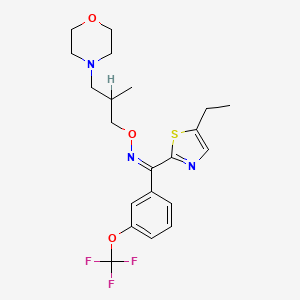
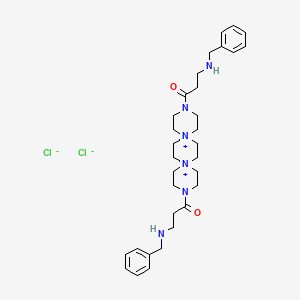
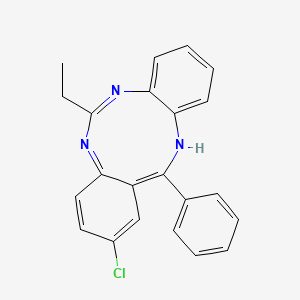

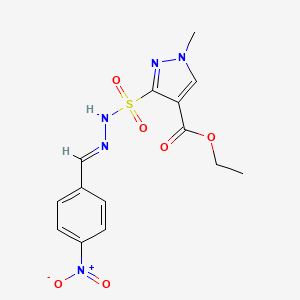
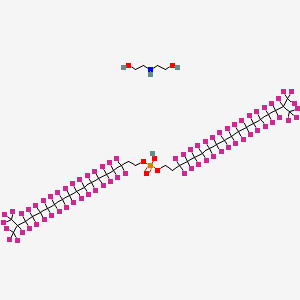

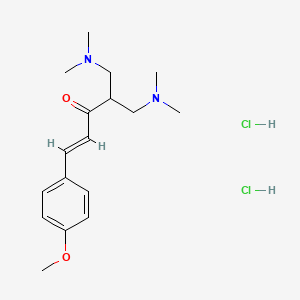
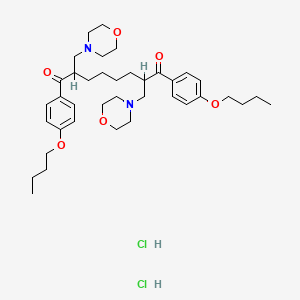
![(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride](/img/structure/B12747120.png)
